1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane
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Overview
Description
1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a bromoethyl group and a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which is then subjected to bromination to introduce the bromoethyl group.
Reaction Conditions: The bromination reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions to ensure selective substitution.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can convert the bromoethyl group to an ethyl group.
Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide yields the corresponding alcohol.
Scientific Research Applications
1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
1-(1-Bromoethyl)-4-(trifluoromethyl)cyclohexane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Bromomethyl)-3-(trifluoromethyl)benzene and 1-Bromo-3,5-bis(trifluoromethyl)benzene share structural similarities but differ in their chemical properties and applications.
Properties
IUPAC Name |
1-(1-bromoethyl)-4-(trifluoromethyl)cyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrF3/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVZDKRYRBUUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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